molecular formula C9H8ClNO3 B1619314 1-(4-Chloro-2-nitrophenyl)propan-2-one CAS No. 6127-13-5

1-(4-Chloro-2-nitrophenyl)propan-2-one

Cat. No. B1619314
CAS RN: 6127-13-5
M. Wt: 213.62 g/mol
InChI Key: FFKZZFYNPRVOMB-UHFFFAOYSA-N
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Description

“1-(4-Chloro-2-nitrophenyl)propan-2-one” is a chemical compound . It has a molecular weight of 213.62 .


Molecular Structure Analysis

The molecular formula of “1-(4-Chloro-2-nitrophenyl)propan-2-one” is C9H8ClNO3 . The InChI code is 1S/C9H8ClNO3/c1-6(12)4-7-2-3-8(10)5-9(7)11(13)14/h2-3,5H,4H2,1H3 .

Scientific Research Applications

Corrosion Inhibition

1-(4-Nitrophenylo-imino)-1-(phenylhydrazono)-propan-2-one has been evaluated as a corrosion inhibitor for mild steel in acidic conditions. The study demonstrated that the compound effectively inhibits corrosion, with its efficiency increasing with concentration but decreasing with temperature. Experimental results aligned well with theoretical calculations, suggesting the compound's potential in corrosion protection applications (Hamani et al., 2017).

Photophysical Properties

The impact of solvent polarity on the photophysical characteristics of chalcone derivatives was investigated, revealing significant solvatochromic effects due to intramolecular charge transfer interactions. This study highlights the compound's relevance in understanding solvent effects on molecular properties, with implications for materials science and molecular design (Kumari et al., 2017).

Chiral Synthesis

Research on the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase showcased high enantioselectivity, highlighting the compound's role in producing chiral intermediates for antidepressant drugs. This underscores its importance in pharmaceutical synthesis and biocatalysis (Choi et al., 2010).

Biological Activity

A study on copper(II) and nickel(II) complexes with bidentate oxygen–nitrogen hydrazone ligands, including 1-[(4-chloro-hydrazono)]-propan-2-one, explored their antimicrobial activities. The research indicated that these compounds show potential in antimicrobial applications, with higher activity against Gram-positive bacteria (El-Sherif, 2009).

Microwave-Assisted Synthesis

A study on the microwave-assisted synthesis of novel pyrazoline derivatives, including 1-(4-chlorophenyl)-3-(4-substituted phenyl)-5-(5-(4-nitrophenyl) furan-2-yl)-4,5-dihydro-1H-pyrazole, demonstrated their potential as anti-inflammatory and antibacterial agents. This highlights the compound's significance in developing new therapeutic agents with efficient synthesis methods (Ravula et al., 2016).

properties

IUPAC Name

1-(4-chloro-2-nitrophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c1-6(12)4-7-2-3-8(10)5-9(7)11(13)14/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKZZFYNPRVOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40297295
Record name 1-(4-chloro-2-nitrophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-2-nitrophenyl)propan-2-one

CAS RN

6127-13-5
Record name 6127-13-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115139
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-chloro-2-nitrophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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